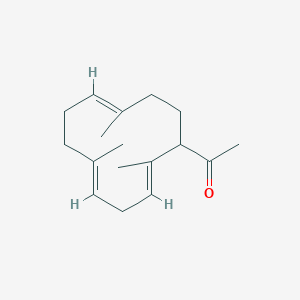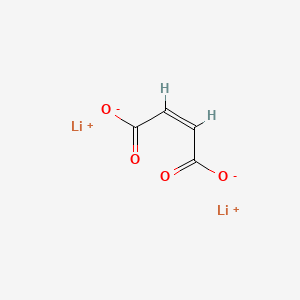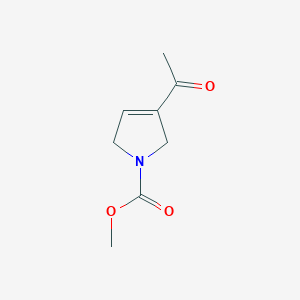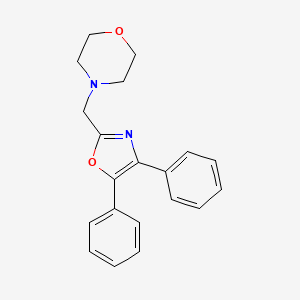
Ferric valerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferric valerate can be synthesized through the reaction of ferric chloride with sodium valerate in an aqueous solution. The reaction typically proceeds as follows:
FeCl3+3C5H9COONa→Fe(C5H9COO)3+3NaCl
The reaction is carried out under mild conditions, usually at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ferric valerate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions where iron(III) is reduced to iron(II).
Substitution Reactions: The valerate ligands can be substituted by other ligands in coordination chemistry.
Hydrolysis: In the presence of water, this compound can hydrolyze to form ferric hydroxide and valeric acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate can oxidize this compound.
Reducing Agents: Sodium borohydride and hydrazine can reduce this compound to iron(II) valerate.
Substitution Reagents: Ligands such as ethylenediamine and acetylacetone can replace valerate ions under appropriate conditions.
Major Products Formed
Ferric Hydroxide: Formed during hydrolysis.
Iron(II) Valerate: Formed during reduction reactions.
Substituted Complexes: Formed during ligand substitution reactions.
Scientific Research Applications
Ferric valerate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other iron complexes and as a catalyst in organic reactions.
Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Explored for its potential use in iron supplementation and as a therapeutic agent in treating iron deficiency.
Industry: Utilized in the production of iron-containing materials and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of ferric valerate involves its ability to donate or accept electrons, making it a versatile redox agent. In biological systems, this compound can interact with proteins and enzymes involved in iron metabolism, facilitating the transport and storage of iron. The valerate ligands can also influence the solubility and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
Ferric Citrate: Used as a phosphate binder and iron supplement.
Ferric Ammonium Citrate: Used in medical imaging and as a food additive.
Ferric Pyrophosphate: Used in food fortification and as an iron supplement.
Uniqueness of Ferric Valerate
This compound is unique due to its specific ligand environment, which can influence its reactivity and solubility. The valerate ligands provide a distinct set of chemical properties compared to other ferric compounds, making it suitable for specific applications where other ferric compounds may not be as effective.
Properties
Molecular Formula |
C15H30FeO6 |
|---|---|
Molecular Weight |
362.24 g/mol |
IUPAC Name |
iron;pentanoic acid |
InChI |
InChI=1S/3C5H10O2.Fe/c3*1-2-3-4-5(6)7;/h3*2-4H2,1H3,(H,6,7); |
InChI Key |
NZDBOFDIRHVXFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)O.CCCCC(=O)O.CCCCC(=O)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


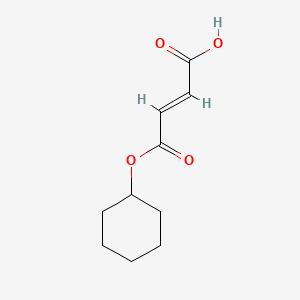
![Acenaphtho[5,4-d][1,3]thiazole](/img/structure/B13816480.png)
![Ethyl 3-{[1-(3-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate](/img/structure/B13816482.png)
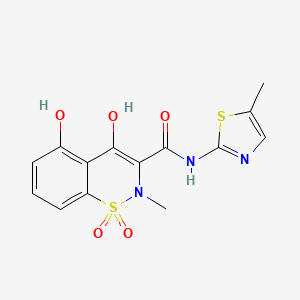
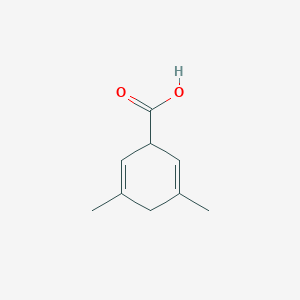
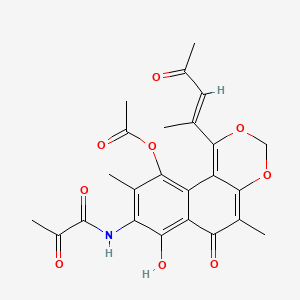
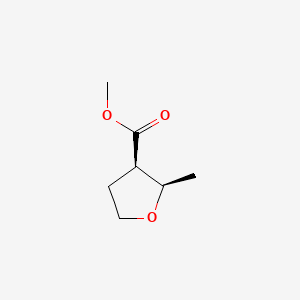
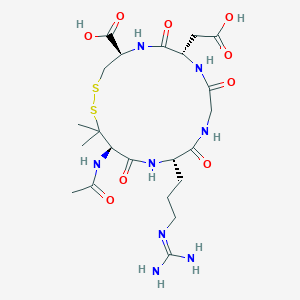
![Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]-](/img/structure/B13816537.png)
